![molecular formula C16H20N2O3 B2588125 N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]Cyclopropancarboxamid CAS No. 941978-62-7](/img/structure/B2588125.png)
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)phenyl]Cyclopropancarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)cyclopropanecarboxamide, also known as ML277, is a potent and selective activator of the K2P potassium channel. The K2P channel is a type of ion channel that plays a critical role in regulating neuronal excitability and the resting membrane potential of cells. ML277 has shown great potential as a therapeutic agent for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
BTK-Hemmung bei B-Zell-Malignomen
Hintergrund::- Somit verspricht es als ein BTK-Inhibitor der zweiten Generation vielversprechend für die Behandlung von B-Zell-bedingten Erkrankungen zu sein .
Anti-inflammatorische und analgetische Eigenschaften
Hintergrund::Wirkmechanismus
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound’s action on FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, demonstrated in pre-clinical studies of the compound in animal models .
Biochemische Analyse
Biochemical Properties
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is with the enzyme factor Xa, where it acts as an inhibitor. This interaction is significant in the context of thromboembolic diseases, as inhibiting factor Xa can prevent the formation of blood clots . Additionally, this compound has been shown to interact with other proteins involved in the coagulation cascade, further highlighting its potential as an anticoagulant agent .
Cellular Effects
The effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce thrombin generation, indirectly inhibiting platelet aggregation . This reduction in thrombin generation is crucial for preventing excessive clot formation, thereby maintaining hemostasis. Furthermore, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has been shown to affect the expression of genes involved in the coagulation pathway, thereby altering the overall cellular response to injury .
Molecular Mechanism
At the molecular level, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exerts its effects through several mechanisms. It binds to the active site of factor Xa, inhibiting its activity and preventing the conversion of prothrombin to thrombin . This binding interaction is highly selective, with N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide exhibiting a greater than 30,000-fold selectivity for factor Xa over other human coagulation proteases . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins involved in the coagulation pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide have been studied over various time periods. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide maintains its anticoagulant activity, with sustained inhibition of factor Xa observed in both in vitro and in vivo models . These findings suggest that this compound could be a viable option for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide vary with different dosages in animal models. Dose-dependent studies have shown that higher doses of this compound result in increased inhibition of factor Xa, leading to enhanced anticoagulant effects . At very high doses, some toxic or adverse effects have been observed, including prolonged bleeding times and potential impacts on liver function . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites through processes such as demethylation and hydroxylation . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the conversion of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide into its active and inactive metabolites . These metabolic pathways are crucial for determining the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide within cells and tissues are mediated by various transporters and binding proteins. This compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, it is transported across cell membranes by specific transporters, ensuring its localization to target tissues where it can exert its therapeutic effects . The distribution of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is also influenced by its lipophilicity, which affects its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in the coagulation pathway . Additionally, it has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo further processing and modification . These subcellular localizations are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-10-12(17-16(20)11-5-6-11)7-8-13(14)18-9-3-2-4-15(18)19/h7-8,10-11H,2-6,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTUSKMJAAKRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)
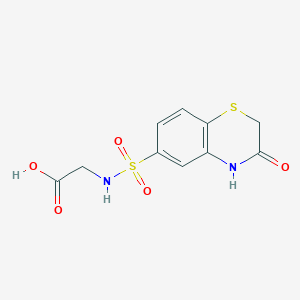
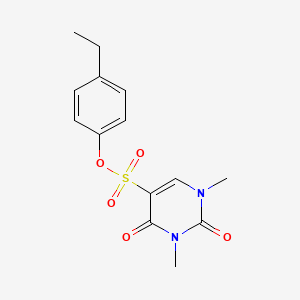
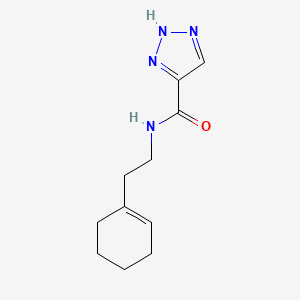


![3a-Ethyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-olate](/img/structure/B2588052.png)
![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)
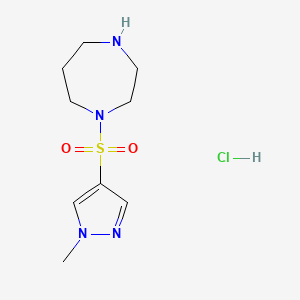
![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2588059.png)

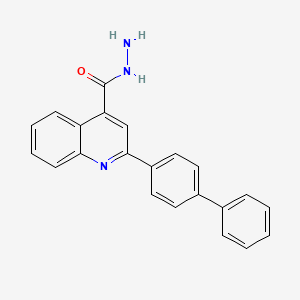
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)